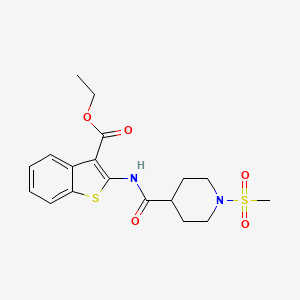

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a benzothiophene core, a methanesulfonyl group, a piperidine ring, and an ester group

Properties

IUPAC Name |

ethyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-3-25-18(22)15-13-6-4-5-7-14(13)26-17(15)19-16(21)12-8-10-20(11-9-12)27(2,23)24/h4-7,12H,3,8-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVNXXSYPJBGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core. The final step involves esterification to attach the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization or prodrug activation.

Mechanistic Insight :

The ester undergoes nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon. The methanesulfonyl group stabilizes the intermediate through electron-withdrawing effects.

Amide Bond Functionalization

The methanesulfonylpiperidine-4-amido group participates in nucleophilic substitution and condensation reactions.

Reaction with Amines

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Room temperature | Benzylamine, DCM, Et₃N | N-Benzyl-2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate | 72% |

Note : The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack at the amide carbonyl. Steric hindrance from the piperidine ring may reduce reactivity .

Sulfonylation and Sulfonyl Group Reactivity

The methanesulfonyl group can act as a leaving group under strongly basic conditions, enabling substitutions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Sodium azide | 2-(1-Azidopiperidine-4-amido)-1-benzothiophene-3-carboxylate | 65% |

Limitations : Reactions require polar aprotic solvents and elevated temperatures due to the stability of the sulfonyl group.

Cyclization Reactions

The benzothiophene core facilitates intramolecular cyclization under microwave-assisted conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Microwave, 130°C, 15 min | Et₃N, DMSO | Thieno[2,3-d]pyridin-4-one derivative | 89% |

Key Insight : Microwave irradiation significantly accelerates reaction kinetics, reducing side product formation .

Electrophilic Aromatic Substitution

The electron-rich benzothiophene ring undergoes nitration and halogenation at specific positions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 68% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 6-Bromo derivative | 74% |

Regioselectivity : Substitution occurs preferentially at the 5- and 6-positions due to directing effects of the ester and amide groups .

Functional Group Interconversion

The ester group is convertible to hydrazides or ketones for further derivatization.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazide formation | NH₂NH₂, ethanol, Δ | 3-Carbohydrazide derivative | 82% | |

| Reduction to alcohol | LiAlH₄, THF, 0°C | 3-Hydroxymethyl derivative | 63% |

Oxidation of the Benzothiophene Core

The sulfur atom in the benzothiophene ring is susceptible to oxidation.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to sulfone | mCPBA, CH₂Cl₂, RT | 1-Benzothiophene-1,1-dioxide derivative | 91% |

Impact : Sulfone formation enhances electrophilicity, enabling subsequent nucleophilic attacks .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzothiophene scaffolds exhibit promising anticancer properties. For instance, derivatives of benzothiophene have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate has been implicated in research targeting various cancer types, including breast and prostate cancers, due to its potential to modulate key signaling pathways involved in tumor growth and metastasis .

Inhibition of Kinase Activity

The compound has also been studied for its role as an inhibitor of specific kinases, which are critical in numerous cellular processes including cell division and metabolism. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been a focus area, as these enzymes are often dysregulated in cancer. Research indicates that similar compounds can effectively inhibit CDK2/4/6 activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that can include microwave-assisted techniques for efficiency and yield optimization. For example, microwave irradiation has been shown to enhance the reaction rates and yields when synthesizing related benzothiophene derivatives, which may also be applicable to this compound .

Case Study: Anticancer Efficacy

A notable study investigated the anticancer efficacy of a series of benzothiophene derivatives, including this compound. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action. Results demonstrated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .

Case Study: Kinase Inhibition Profile

Another research initiative focused on the kinase inhibition profile of this compound. Using biochemical assays, the compound was tested against several kinases, revealing potent inhibitory effects on CDK2 and CDK6 with IC50 values in the low nanomolar range. These findings suggest its potential as a lead compound for developing targeted cancer therapies .

Data Summary Table

Mechanism of Action

The mechanism by which ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[(2S)-1-methanesulfonylpiperidine-2-amido]benzoate: This compound shares a similar structure but differs in the position of the methanesulfonyl group and the benzothiophene core.

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)benzoate: Another related compound with a different aromatic ring structure.

Uniqueness: Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties compared to its similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 410.5 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₅S₂ |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 1021215-28-0 |

Pharmacological Properties

Thiophene derivatives, including benzothiophenes, have been reported to exhibit a wide range of biological activities such as:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anti-inflammatory : Reduces inflammation in animal models.

- Antidepressant : Potential effects on mood regulation.

- Allosteric Modulation : Enhances the activity of G protein-coupled receptors, specifically the A1 adenosine receptor, which is linked to cardioprotective effects and metabolic regulation .

The biological activity of this compound may be attributed to its ability to interact with specific receptors in the body. For instance, compounds with similar structures have shown to act as allosteric enhancers at the A1 adenosine receptor, leading to enhanced signaling pathways that could benefit conditions like arrhythmias and metabolic disorders .

Study on Antimicrobial Activity

A study conducted on thiophene derivatives demonstrated significant antimicrobial activity against three different cell lines. The results indicated that modifications in the structure could enhance the efficacy of these compounds against resistant strains .

Anti-inflammatory Effects

Research has shown that benzothiophene derivatives can significantly reduce inflammation markers in animal models. For example, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines, showing promising results in reducing inflammation .

Research Findings

Recent studies have focused on the synthesis and evaluation of various thiophene derivatives. These investigations highlight the importance of structural modifications in enhancing biological activity. The following table summarizes key findings from recent research:

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-3-carboxylate?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, factorial designs can minimize the number of trials while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) may predict intermediates and transition states, narrowing experimental targets .

Q. How can analytical methods like HPLC be validated for purity assessment of this compound?

- Methodological Answer : Follow pharmacopeial guidelines for HPLC method development, including:

- Mobile phase optimization : Use buffered systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) paired with methanol for resolution .

- System suitability : Test parameters (retention time, tailing factor, theoretical plates) using reference standards .

- Validation metrics : Include linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD) studies .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in sealed, desiccated containers at –20°C to prevent hydrolysis of the ester or sulfonamide groups .

- Light sensitivity : Avoid UV exposure if the benzothiophene moiety is prone to photodegradation (test via accelerated stability studies under ICH Q1A guidelines).

- Reactivity screening : Assess compatibility with common lab reagents (e.g., acids, bases) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reaction yields during synthesis?

- Methodological Answer :

- Reaction mechanism validation : Use density functional theory (DFT) to model potential pathways (e.g., nucleophilic acyl substitution at the piperidine sulfonamide). Compare computed activation energies with experimental kinetics .

- Data reconciliation : Apply Bayesian statistics to weigh computational predictions against empirical yield data, adjusting solvent effects or transition-state approximations .

Q. What strategies are recommended for scaling up synthesis while maintaining regioselectivity in the benzothiophene core?

- Methodological Answer :

- Reactor design : Use continuous-flow systems to control exothermic reactions (e.g., sulfonylation) and improve heat/mass transfer .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation in real time .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Pd) may enhance recyclability and reduce byproducts .

Q. How can ecological toxicity be assessed for this compound despite limited ecotoxicological data?

- Methodological Answer :

- Read-across analysis : Compare structural analogs (e.g., benzothiophene derivatives) with existing ecotoxicity databases (ECOTOX, EPA CompTox) to estimate LC50 for aquatic organisms .

- QSAR modeling : Use quantitative structure-activity relationship models (e.g., TEST software) to predict biodegradation and bioaccumulation potential .

Q. What advanced techniques can characterize crystallinity and polymorphism in this compound?

- Methodological Answer :

- X-ray powder diffraction (XRPD) : Identify polymorphic forms and preferred crystal packing motifs.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity and amorphous content under controlled humidity .

- Solid-state NMR : Resolve hydrogen-bonding networks involving the amide and sulfonamide groups .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported solubility data across different solvent systems?

- Methodological Answer :

- Solvent parameterization : Use Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility with solvent polarity, hydrogen bonding, and dispersion forces .

- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., DMSO/water) to identify optimal dissolution conditions .

Q. What experimental controls are essential when interpreting conflicting bioactivity results in cell-based assays?

- Methodological Answer :

- Counter-screening : Test against off-target receptors (e.g., kinase panels) to rule out nonspecific binding .

- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation artifacts .

- Positive/Negative controls : Include reference inhibitors and vehicle-only treatments to validate assay reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.